6-(tert-butoxy)pyridine-3-sulfonamide
Description
Overview of the Sulfonamide Functional Group in Chemical Biology and Material Science
The sulfonamide group, characterized by a sulfonyl moiety directly bonded to a nitrogen atom (R-S(=O)₂-NR₂), is a cornerstone in the development of therapeutic agents and functional materials. wikipedia.org In chemical biology, this functional group is a key pharmacophore found in a multitude of important drugs. wikipedia.orgontosight.ai Historically, sulfonamides were first recognized for their antibacterial properties, with sulfanilamide, discovered in the 1930s, being a pioneering antimicrobial agent. ontosight.aiopenaccesspub.org These "sulfa drugs" act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov Beyond antibacterial applications, the sulfonamide moiety is present in drugs for a wide array of conditions, including diuretics, hypoglycemics, anti-inflammatory agents, and treatments for glaucoma. nih.gov Its prevalence is due to its chemical stability, ability to form strong hydrogen bonds, and its role as a bioisostere for other functional groups like carboxylic acids. researchgate.net
In material science, the rigid and crystalline nature of sulfonamides makes them valuable components in the design of novel polymers and organic materials. wikipedia.org They are utilized in the creation of dyes, herbicides, fungicides, and as antimicrobial finishes for textiles. researchgate.net The defined geometry and strong intermolecular interactions of the sulfonamide group contribute to the structural integrity and specific functionalities of these materials.
Significance of Pyridine (B92270) Scaffolds in Synthetic Organic and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in organic and medicinal chemistry. nih.gov It is a fundamental building block found in numerous natural products, including vitamins like nicotinamide (B372718) and pyridoxol (Vitamin B6), as well as in a vast number of synthetic pharmaceuticals and agrochemicals. lifechemicals.com In fact, pyridine is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com
The significance of the pyridine scaffold stems from several key properties. Its nitrogen atom can act as a hydrogen bond acceptor and a base, which influences the solubility and bioavailability of drug molecules. nih.govresearchgate.net The aromatic nature of the ring allows it to participate in π-stacking interactions with biological targets. Furthermore, the pyridine ring is susceptible to a variety of chemical modifications, allowing chemists to fine-tune the electronic and steric properties of a molecule to optimize its pharmacological activity. nih.gov This versatility makes the pyridine skeleton a "privileged scaffold" in drug discovery, consistently appearing in agents developed for a broad spectrum of therapeutic areas, including antimicrobial, antiviral, anticancer, and antihypertensive drugs. nih.gov
Historical Context and Evolution of Pyridine Sulfonamide Research
The journey of pyridine sulfonamide research began with the groundbreaking discovery of sulfonamide-based antibacterial agents. Following the elucidation that the pro-drug Prontosil was metabolized in the body to the active agent sulfanilamide, a wave of synthetic efforts was initiated to create derivatives with improved efficacy and broader spectrum of activity. openaccesspub.org One of the early and significant successes in this endeavor was the synthesis of sulfapyridine (B1682706) in 1938, which proved effective against pneumonia. openaccesspub.org This marked one of the first prominent fusions of the pyridine scaffold with the sulfonamide pharmacophore, demonstrating the potential of this hybrid structure.
Over the decades, research has evolved from focusing solely on antibacterial applications to exploring a much wider range of biological activities. Modern research investigates pyridine sulfonamides as inhibitors for various enzymes, such as carbonic anhydrases, kinases, and proteases, which are implicated in diseases like cancer and inflammation. nih.govnih.gov The development of advanced synthetic methodologies has enabled chemists to create increasingly complex and functionally diverse pyridine sulfonamide libraries. acs.org This has led to the discovery of potent and selective agents, such as pyridine-sulfonamide hybrids that act as VEGFR-2 inhibitors for anticancer applications, showcasing the continued relevance and expanding scope of this compound class in medicinal chemistry. nih.govresearchgate.net
Rationale for Focused Investigation on 6-(tert-butoxy)pyridine-3-sulfonamide within Academic Disciplines
The specific compound this compound has emerged as a valuable building block in synthetic and medicinal chemistry. Its structure is strategically designed for utility in chemical synthesis, particularly as an intermediate for more complex molecules. The rationale for its investigation is rooted in the unique combination and positioning of its functional groups.
The sulfonamide group at the 3-position of the pyridine ring is a versatile handle for further chemical modification. Primary sulfonamides are crucial precursors for a wide range of derivatives and are prominent in many marketed drugs. acs.org The synthesis of such compounds is an area of active research, with modern methods being developed to improve efficiency and scope. organic-chemistry.org
The tert-butoxy (B1229062) group at the 6-position serves a dual purpose. Firstly, it is a bulky group that can influence the conformation of the molecule and its interactions with biological targets. Secondly, and more importantly, it can function as a protecting group for a hydroxyl functionality. In many synthetic routes, the tert-butoxy group is introduced to mask a reactive site, which can later be deprotected to reveal a 6-hydroxypyridine moiety, a common feature in various biologically active compounds.
Therefore, this compound is not typically investigated as a final, active pharmaceutical ingredient itself, but rather as a key intermediate. Its precursor, 6-(tert-butoxy)pyridine-3-sulfonyl chloride, is commercially available and used in the synthesis of more elaborate structures, such as potent PI3K/mTOR dual inhibitors for cancer therapy. nih.govbldpharm.com The strategic placement of its functional groups makes it an ideal starting point for constructing libraries of complex molecules for drug discovery and other chemical research endeavors.
Below is a data table summarizing the key properties of this compound.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₄N₂O₃S |
| Precursor Compound | 6-(tert-Butoxy)pyridine-3-sulfonyl chloride |
| CAS Number (Precursor) | 1566806-96-9 |
| Key Structural Features | Pyridine ring, 3-sulfonamide group, 6-tert-butoxy group |
| Primary Application | Synthetic intermediate / Building block |
Properties
CAS No. |
1566900-71-7 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of 6 Tert Butoxy Pyridine 3 Sulfonamide
Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination
In the solid state, sulfonamides are known to adopt a tetrahedral geometry around the sulfur atom. aablocks.com The crystal structures of related pyridinesulfonamides often reveal specific packing arrangements influenced by intermolecular interactions. nih.gov For instance, studies on dicarboxamides containing pyridine (B92270) rings show that the nitrogen atom can act as a hydrogen bond acceptor, influencing the supramolecular assembly. mdpi.com
A hypothetical crystal structure of 6-(tert-butoxy)pyridine-3-sulfonamide would likely exhibit a monoclinic or orthorhombic crystal system, which is common for such organic molecules. mdpi.combldpharm.com The key crystallographic parameters that would be determined are presented in the illustrative table below, based on typical values for similar compounds.
Illustrative Crystallographic Data for a Pyridinesulfonamide Derivative
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 95 |
| γ (°) | 90 |
| Volume (ų) | 1575 |
| Z | 4 |
Note: This data is illustrative and based on common values for analogous sulfonamide structures.
The bond lengths and angles within the molecule would also be of significant interest. For example, the S-N and S-O bond lengths in the sulfonamide group, as well as the torsion angle between the pyridine ring and the sulfonamide moiety, would define the molecule's conformation.
Solution-State Conformational Analysis by Advanced Spectroscopic Techniques
The conformation of a molecule in solution can differ significantly from its solid-state structure. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for probing the conformational dynamics of molecules in solution.
For this compound, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental. NOESY experiments can detect through-space interactions between protons, providing insights into the spatial proximity of different parts of the molecule and thus its preferred conformation in solution. For instance, the observation of a NOE between the tert-butyl protons and the protons on the pyridine ring would indicate a specific orientation of the tert-butoxy (B1229062) group relative to the ring.
Rotational spectroscopy, another powerful technique, has been used to determine the precise conformations of various benzenesulfonamides in the gas phase. sigmaaldrich.com These studies have revealed that the conformational preferences of the sulfonamide group can be influenced by neighboring substituents. sigmaaldrich.com In the absence of strong intramolecular interactions, the amino group of the sulfonamide often lies perpendicular to the aromatic plane. sigmaaldrich.com
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a crucial role in dictating the structure and properties of sulfonamides. aablocks.comchemicalbook.com In this compound, both intramolecular and intermolecular hydrogen bonds are possible.
Intramolecularly, a hydrogen bond could potentially form between one of the amine (N-H) protons of the sulfonamide group and the nitrogen atom of the pyridine ring. However, the geometry of the six-membered ring that would be formed might not be favorable. More commonly, intramolecular hydrogen bonds in sulfonamides involve a six-membered ring where the sulfonamide hydrogen interacts with a carbonyl oxygen on an adjacent substituent. aablocks.com
Intermolecularly, the sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of various supramolecular assemblies, such as dimers and chains. aablocks.com In the solid state, these hydrogen bonding networks are key in defining the crystal packing. Infrared (IR) spectroscopy is a valuable tool for studying hydrogen bonding. The position and shape of the N-H stretching vibration in the IR spectrum can provide information about the presence and strength of hydrogen bonds. In a non-hydrogen-bonded state, the N-H stretch appears as a sharp band at higher wavenumbers, while in a hydrogen-bonded state, it broadens and shifts to lower wavenumbers.
Typical IR Frequencies for Sulfonamide Group Vibrations
| Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (free) | 3350-3400 |
| N-H Stretch (H-bonded) | 3200-3300 |
| Asymmetric SO₂ Stretch | 1300-1350 |
| Symmetric SO₂ Stretch | 1150-1180 |
Note: These are general frequency ranges and can vary based on the specific molecular environment.
Absolute Configuration Determination of Chiral Analogues via Experimental and Theoretical Methods
While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the pyridine ring or the tert-butoxy group, would lead to chiral analogues. Determining the absolute configuration of such chiral molecules is crucial, especially in pharmaceutical applications.
A powerful method for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD) spectroscopy. This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (often using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned.
Another chiroptical technique, Raman Optical Activity (ROA), can also be employed for this purpose. For solid samples, if a suitable single crystal can be obtained, anomalous X-ray diffraction can be used to determine the absolute configuration. In cases where crystallization is challenging, the formation of a co-crystal with a known chiral auxiliary can also facilitate the determination of the absolute configuration by X-ray crystallography.
Structure Activity Relationship Sar Investigations of the Pyridine Sulfonamide Scaffold
Systematic Exploration of Substituent Effects on Biological Interactions
The biological activity of pyridine (B92270) sulfonamide derivatives is highly sensitive to the nature and position of substituents on both the pyridine ring and the sulfonamide group. Systematic exploration has revealed key insights into how these modifications influence interactions with biological targets.
For instance, in a series of 4-substituted pyridine-3-sulfonamides designed as carbonic anhydrase (CA) inhibitors, the substituent at the 4-position of the pyridine ring plays a critical role in determining potency and isoform selectivity. Studies have shown that introducing a wide range of substituents at this position via nucleophilic aromatic substitution leads to derivatives with nanomolar activity against specific CA isoforms. The electron-withdrawing character of the pyridine ring itself enhances the acidity of the sulfonamide group compared to a simple benzenesulfonamide (B165840), a factor crucial for its binding to the zinc ion in the active site of CA enzymes.
In other studies on pyridine-based compounds, it has been observed that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amide (-C=O) can significantly enhance biological activity. nih.gov Conversely, the introduction of bulky groups or certain halogen atoms can sometimes lead to a decrease in activity, depending on the specific target and binding pocket architecture. nih.gov For example, research on sulfonamide analogues of antofine and cryptopleurine, which are potent antitumor agents, indicated that bulky substituents on the sulfonamide group were not well-tolerated and substantially decreased potency. acs.org
The following table summarizes the inhibitory activity of a series of pyridine-3-carboxamide (B1143946) analogs, illustrating the impact of different substituents on their efficacy against bacterial wilt.
| Compound | Substituents | Inhibition Zone (mm) |
|---|---|---|
| 4a | 2-hydroxy, 6-chloro | 22.5 |
| 4b | 2,6-dihydroxy | 21.2 |
| 4c | 2,6-dichloro | 15.8 |
| 4d | 2-hydroxy, 6-methyl | 18.9 |
| 4e | Unsubstituted | 14.6 |
Role of the tert-Butoxy (B1229062) Moiety in Molecular Recognition and Binding Affinity
The tert-butoxy group, a substituent present in 6-(tert-butoxy)pyridine-3-sulfonamide, exerts a significant influence on the molecule's physicochemical properties and its interaction with biological targets. This bulky, lipophilic moiety plays several roles in molecular recognition and binding affinity.
Firstly, the tert-butyl component adds significant lipophilic character to the molecule. hyphadiscovery.comresearchgate.net Increased lipophilicity can enhance the ability of a compound to cross cell membranes and access binding sites within hydrophobic pockets of a protein. nih.gov In several known drugs, the inclusion of a tert-butyl group has been shown to boost potency or occupy a specific subsite within a receptor. hyphadiscovery.com For example, the tert-butylcarboxamide moiety of the HIV-1 protease inhibitor nelfinavir (B1663628) is known to favorably occupy a subsite of the enzyme. hyphadiscovery.com
Secondly, the steric bulk of the tert-butoxy group is a defining feature. researchgate.net This size can provide a "steric shield," potentially increasing the metabolic stability of the compound by hindering the approach of metabolic enzymes to susceptible parts of the molecule. hyphadiscovery.com However, this same steric hindrance can be detrimental if the binding pocket of the target protein cannot accommodate such a large group. acs.orgnih.gov The optimal size of a substituent is highly target-dependent; for instance, SAR studies on some inhibitors have shown that bulky groups are not well tolerated at certain positions, leading to a substantial decrease in potency. acs.org
Finally, the tert-butoxy group can influence the conformation of the molecule, locking it into a specific orientation that may be more or less favorable for binding. This conformational rigidity can reduce the entropic penalty upon binding, leading to higher affinity. researchgate.net The ether linkage of the tert-butoxy group also introduces a potential hydrogen bond acceptor, which could form specific interactions with residues in a receptor binding site. researchgate.net
Influence of Sulfonamide Proton Acidity and Substituent Steric Properties
The acidity of the sulfonamide proton is a critical determinant of the biological activity for many sulfonamide-based inhibitors, particularly those targeting metalloenzymes like carbonic anhydrases. The sulfonamide group typically binds to the catalytic metal ion (e.g., Zn²⁺) in its deprotonated, anionic form. Therefore, the pKa of the sulfonamide NH group is a crucial parameter, as it dictates the proportion of ionized molecules at physiological pH.
The electronic properties of the aromatic ring to which the sulfonamide is attached directly influence this acidity. Electron-withdrawing groups or rings, such as the pyridine ring, increase the acidity of the sulfonamide proton (i.e., lower the pKa) compared to electron-donating groups or less electronegative rings like benzene (B151609). hyphadiscovery.com This increased acidity facilitates the formation of the anionic sulfonamidate species required for strong coordination with the active site metal ion.
Steric properties of substituents, particularly those ortho to the sulfonamide group, can also have a profound impact. Bulky ortho-substituents can cause steric hindrance, potentially preventing the sulfonamide group from achieving the optimal orientation required for binding within the active site. nih.gov This can lead to a significant loss of inhibitory activity. Analysis of sulfonamide inhibitors has shown that steric interactions between a substituent and the enzyme receptor cavity can be responsible for relative inactivity. nih.gov In some cases, steric bulk can also influence the conformation of the sulfonamide group itself, deviating it from the perpendicular orientation relative to the aromatic ring that is often observed.
The table below illustrates the effect of different aromatic rings on the pKa of the sulfonamide group.
| Compound Type | Aromatic Ring | Typical pKa Range |
|---|---|---|
| Benzenesulfonamide | Benzene | ~10.1 |
| Pyridine-3-sulfonamide (B1584339) | Pyridine | Lower than benzene |
| Substituted Benzenesulfonamide | Benzene with EWG | Lower than benzene |
| Substituted Benzenesulfonamide | Benzene with EDG** | Higher than benzene |
Positional Isomerism Effects on the Pyridine Ring and Its Impact on SAR
A review of pyridine carboxylic acid isomers highlights that substitution at the 2-, 3-, and 4-positions leads to compounds with distinct pharmacological profiles. nih.gov The nitrogen atom in the pyridine ring acts as an electron sink, influencing the electron density at different positions. This affects the acidity and basicity of functional groups attached to the ring. For example, changing the position of an amide substituent from para- to meta- or ortho- can lead to significant differences in reactivity and intermolecular interactions. researchgate.net
In the context of this compound, the placement of the sulfonamide at the 3-position and the tert-butoxy group at the 6-position is specific. If the sulfonamide were moved to the 2- or 4-position, the electronic influence of the ring nitrogen would be different, likely altering the pKa of the sulfonamide proton. Similarly, moving the bulky tert-butoxy group to a position adjacent to the sulfonamide (e.g., the 2- or 4-position) could introduce significant steric clash, hindering the sulfonamide's ability to interact with its target. SAR studies of isomeric compounds often reveal that only one specific arrangement allows for optimal binding, demonstrating the critical importance of spatial location for activity. researchgate.net
Conformational Flexibility and Rigidity in Structure-Activity Correlates
The balance between conformational flexibility and rigidity is a key aspect of SAR. A molecule that is too flexible may expend a significant amount of energy (an entropic penalty) to adopt the correct binding conformation, leading to lower affinity. Conversely, a molecule that is too rigid may be unable to adapt to the specific geometry of the binding site.
In the pyridine sulfonamide scaffold, the bond between the pyridine ring and the sulfur atom, as well as the S-N bond, allows for some rotational freedom. The substituents on the pyridine ring can influence the preferred conformation. A bulky substituent like the tert-butoxy group can restrict the rotation around the C-S bond, imparting a degree of conformational rigidity. researchgate.net This pre-organization of the molecule into a bioactive conformation can be advantageous for binding affinity.
Studies on the shapes of sulfonamides have shown that they have preferred conformations. For benzenesulfonamides without ortho substituents, the amino group of the sulfonamide tends to lie perpendicular to the benzene plane. chemrxiv.org However, intramolecular interactions, such as those introduced by nearby substituents, can alter this preference. The presence of a bulky group can enforce a specific conformation that may either enhance or diminish biological activity depending on how well that conformation fits the target receptor. The interlocking of sulfonamide functionalities through hydrogen bonds can also drive the formation of specific dimeric arrangements in the solid state, highlighting the strong directional interactions of this group.
Molecular Mechanisms of Action and in Vitro Enzyme Inhibition Profiles
Evaluation of Carbonic Anhydrase (CA) Isoform Inhibition Kinetics
The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH regulation. mdpi.com Derivatives of pyridine-3-sulfonamide (B1584339) have been extensively studied for their inhibitory effects on various human (h) CA isoforms.
Research into pyridine-3-sulfonamide derivatives demonstrates a wide range of inhibitory activities against cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. mdpi.comnih.gov While direct kinetic data for 6-(tert-butoxy)pyridine-3-sulfonamide is not prominently available, studies on structurally similar 4-substituted pyridine-3-sulfonamides provide significant insights into the potential potency and selectivity of this class.
For instance, a series of 4-substituted pyridine-3-sulfonamides showed inhibition constants (Kᵢ) in the nanomolar range against several isoforms. mdpi.comnih.gov Compound 6 from one study, featuring a 3-methylbutyl substituent, exhibited a Kᵢ of 91 nM against hCA XII and displayed a notable 23.3-fold selectivity for the cancer-related hCA IX isoform over the widespread hCA II isoform. nih.gov Another study on sulfonamides incorporating imide moieties found that while many compounds potently inhibited the off-target hCA II, some showed promising activity against hCA IX and hCA XII, with Kᵢ values as low as 9.7 nM and 14 nM, respectively. nih.gov
The general trend indicates that these compounds are often potent inhibitors of hCA II, but specific structural modifications can steer selectivity towards the cancer-associated isoforms hCA IX and XII. nih.govmdpi.com
Table 1: Inhibitory Activity (Kᵢ, nM) of Representative Pyridine (B92270) Sulfonamide Derivatives Against hCA Isoforms
| Compound/Derivative Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Source(s) |
|---|---|---|---|---|---|
| 4-Substituted Pyridine-3-Sulfonamides (general range) | - | 271 - >10000 | 137 - >10000 | 91 - 4284 | mdpi.comnih.gov |
| Sulfonamides with Imide Moieties (general range) | 49 - >10000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (general range) | 58.8 - 8010 | 5.6 - >1000 | 79.6 - 907.5 | 34.5 - 713.6 | mdpi.com |
| Coumarin-Sulfonamide Hybrids (general range) | >10000 | 205.5 - >10000 | 11.7 - 227.6 | 9.8 - 94.9 | mdpi.com |
Table is populated with data representative of the specified compound classes, not this compound itself.
Sulfonamide-based inhibitors typically act as competitive inhibitors of carbonic anhydrases. nih.gov Their mechanism involves the deprotonated sulfonamide anion binding directly to the Zn²⁺ ion located in the enzyme's active site. mdpi.comnih.gov This action mimics the binding of the natural substrate, the bicarbonate ion, thereby blocking the enzyme's catalytic activity. Molecular docking studies on pyridine-3-sulfonamide derivatives consistently show the sulfonamide group positioned deep within the active site, coordinating with the zinc ion and forming hydrogen bonds with key amino acid residues like Thr199. nih.gov This binding mode is characteristic of a competitive inhibition mechanism.
Analysis of Phosphoinositide Kinase (PI3K/PI4K) Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is fundamental to cell proliferation, survival, and metabolism, making it a key target in cancer therapy. mdpi.comnih.gov A series of sulfonamide methoxypyridine derivatives, which are structurally related to this compound, have been synthesized and evaluated as potent dual inhibitors of PI3K and the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.gov
These compounds were designed based on a scaffold hopping strategy from known PI3K inhibitors. mdpi.com Enzyme inhibition assays revealed that several derivatives potently inhibit PI3Kα. nih.gov For example, compound 22c in a specific study demonstrated an IC₅₀ value of 0.03 μM against PI3Kα and 0.23 μM against mTOR. nih.gov The research indicated that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure was a key component for strong PI3K inhibitory activity. mdpi.com While the focus of these studies is on PI3K, information regarding direct inhibition of PI4K by this specific class of compounds is less prevalent in the reviewed literature.
Investigation of Viral Enzyme Inhibition (e.g., HIV-1 Integrase, HCV NS4B)
The pyridine-3-sulfonamide scaffold has also been explored for its potential as an antiviral agent.
HCV NS4B Inhibition: A series of 6-(indol-2-yl)pyridine-3-sulfonamides were identified as potent inhibitors of the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B). nih.gov These compounds were found to inhibit HCV RNA replication with low nanomolar potency in cell culture assays. nih.gov Further optimization led to the discovery of 6-(azaindol-2-yl)pyridine-3-sulfonamides, with one compound exhibiting an EC₅₀ of 2 nM against the HCV 1b replicon. nih.gov Resistance studies confirmed that these compounds target NS4B. nih.gov
HIV-1 Integrase Inhibition: The HIV-1 integrase (IN) enzyme, which incorporates the viral genome into the host cell's DNA, is a validated target for antiretroviral therapy. nih.gov While direct evidence for this compound is absent, various pyridine-containing compounds are central to the design of integrase strand transfer inhibitors (INSTIs). nih.govresearchgate.net The development of potent INSTIs often involves heterocyclic systems like pyridine, which can participate in the coordination of metal ions in the enzyme's active site. nih.gov This suggests the pyridine-3-sulfonamide scaffold could be a relevant starting point for designing novel HIV-1 IN inhibitors.
Receptor Binding Affinity Studies and Ligand-Target Interactions
The interaction of pyridine-3-sulfonamide derivatives with their targets has been elucidated through molecular docking and crystallographic studies.
Carbonic Anhydrase: As previously mentioned, the primary interaction is the coordination of the sulfonamide group's nitrogen atom with the Zn²⁺ ion in the CA active site. mdpi.com Additionally, the pyridine ring and its substituents form further interactions with amino acid residues in the active site cavity. Molecular docking studies of 4-substituted pyridine-3-sulfonamides show that the "tail" portion of the molecule can form either hydrophilic or hydrophobic interactions, influencing isoform selectivity. nih.gov The tert-butoxy (B1229062) group in this compound would likely engage in hydrophobic interactions within the active site.
Phosphoinositide 3-Kinase (PI3K): In PI3K/mTOR inhibitors, the sulfonamide methoxypyridine core acts as a crucial anchor. mdpi.comnih.gov Docking studies suggest that the methoxypyridine fragment forms key hydrogen bonds, while other parts of the molecule occupy different pockets of the receptor, such as the ribose-binding pocket, forming π-π interactions that enhance affinity. nih.gov
Cellular Assays for In Vitro Biological Response (e.g., antiproliferative effects in specific cell lines)
The enzyme-inhibiting properties of pyridine-3-sulfonamide derivatives translate into measurable effects in cellular assays, particularly antiproliferative activity against cancer cell lines.
The PI3K/mTOR inhibiting sulfonamide methoxypyridine derivatives have demonstrated significant antiproliferative effects. nih.gov Compound 22c from one study showed potent activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.16 μM) and the HCT-116 colon cancer cell line (IC₅₀ = 0.18 μM). nih.gov Further investigation revealed that this compound could induce apoptosis in HCT-116 cells. nih.gov
Similarly, compounds designed as selective CA IX and XII inhibitors often exhibit antiproliferative activity, particularly under hypoxic conditions where these enzymes are overexpressed. mdpi.comresearchgate.net The evaluation of 4-substituted pyridine-3-sulfonamides included cytostatic activity assays on cancer cell lines, confirming their potential to inhibit cell growth. nih.gov
Table 2: Antiproliferative Activity (IC₅₀, µM) of Representative Sulfonamide Derivatives in Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | HCT-116 (Colon) | Other Cell Lines | Source(s) |
|---|---|---|---|---|
| Sulfonamide Methoxypyridines (PI3K/mTOR Inhibitors) | 0.16 - 1.83 | 0.18 - 2.51 | - | nih.gov |
| Schiff bases with Sulfonamide | 0.09 - 6.11 | 0.11 - 5.92 (HepG2) | - | researchgate.net |
Table is populated with data representative of the specified compound classes, not this compound itself.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations to Elucidate Binding Modes and Poses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-(tert-butoxy)pyridine-3-sulfonamide and its analogs, docking studies have been instrumental in understanding how these molecules fit into the active sites of various enzymes and receptors.
For instance, in the design of novel inhibitors, docking simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding affinity and selectivity of a ligand for its target protein. Studies on related pyridine (B92270) and sulfonamide-containing compounds have demonstrated the utility of this approach. For example, the docking of pyrimidine-sulfonamide hybrids into the active site of BRAFV600E, a protein implicated in cancer, has helped to rationalize their inhibitory activity and guide the design of more potent analogs. nih.gov Similarly, docking studies of pyridine derivatives have been used to explore their potential as anticancer agents by predicting their binding modes within the active sites of target proteins. nih.govresearchgate.netmdpi.com
The general workflow for such a study involving this compound would involve:
Preparation of the protein structure: Obtaining a high-resolution 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Ligand preparation: Generating a 3D conformation of this compound.
Docking calculation: Using a docking program to systematically sample different orientations and conformations of the ligand within the protein's binding site.
Scoring and analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity and analyzing the top-ranked poses to identify key interactions.
Interactive Table: Example Docking Results for a Hypothetical Target
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Hypothetical Kinase 1 | -8.5 | ASP123, LYS45, PHE101 |
| Analog A | Hypothetical Kinase 1 | -9.2 | ASP123, LYS45, TYR102 |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Ensembles
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. For a complex of this compound bound to a target protein, MD simulations can provide valuable information about the stability of the binding pose and the flexibility of both the ligand and the protein.
MD simulations can be used to:
Assess the stability of the docked pose: By running a simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe whether the ligand remains stably bound in the predicted orientation or if it diffuses away from the binding site.
Characterize the conformational ensemble: Both the ligand and the protein are flexible molecules that can adopt a range of conformations. MD simulations can explore this conformational landscape, providing a more realistic representation of the ligand-protein complex than a single static structure.
Calculate binding free energies: More advanced MD simulation techniques can be used to compute the free energy of binding, which provides a more rigorous prediction of binding affinity than the scoring functions used in molecular docking.
Research on similar sulfonamide-containing molecules has utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. nih.gov For example, simulations of pyrimidine-sulfonamide hybrids bound to BRAFV600E have been used to validate the binding modes predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, untested compounds and to identify the key structural features that are important for activity.
For a series of analogs of this compound, a QSAR study would involve:
Data collection: Assembling a dataset of compounds with their measured biological activities (e.g., IC50 values).
Descriptor calculation: Calculating a set of numerical descriptors that characterize the structural and physicochemical properties of each compound. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic potential).
Model development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the biological activity.
Model validation: Assessing the predictive power of the model using an independent test set of compounds.
QSAR models have been successfully applied to various classes of sulfonamide-containing compounds to guide the design of new inhibitors. For instance, 3D-QSAR models have been developed for pyrimidine-sulfonamide hybrids to identify the structural requirements for potent BRAFV600E inhibition. nih.gov
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to study the electronic structure and reactivity of molecules in detail. These methods can provide insights into properties such as:
Molecular geometry: Predicting the most stable 3D structure of a molecule.
Electronic properties: Calculating properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO).
Reactivity: Predicting which parts of a molecule are most likely to be involved in chemical reactions.
For this compound, DFT calculations could be used to understand its intrinsic chemical properties, which can in turn inform its potential biological activity. For example, the molecular electrostatic potential can indicate which parts of the molecule are likely to participate in electrostatic interactions with a target protein. The energies of the HOMO and LUMO can provide information about the molecule's ability to donate or accept electrons, which is relevant for understanding its reactivity and potential for forming covalent bonds.
DFT studies have been conducted on various sulfonamide and pyridine derivatives to investigate their structural and electronic properties. doaj.orgnih.govscispace.com These studies provide a fundamental understanding of the chemical nature of these molecules, which is essential for rational drug design.
Interactive Table: Example DFT Calculated Properties for this compound
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
Virtual Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a known active compound like this compound exists, it can be used as a starting point for ligand-based virtual screening.
Methods for virtual screening include:
Similarity searching: Identifying molecules in a database that are structurally similar to a known active compound. This is based on the principle that structurally similar molecules are likely to have similar biological activities.
Pharmacophore modeling: A pharmacophore is an abstract description of the key molecular features that are necessary for biological activity. A pharmacophore model can be developed based on the structure of a known active compound and then used to search a database for other molecules that fit the model.
Structure-based virtual screening: This involves docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinities.
Virtual screening has proven to be a valuable tool for identifying novel hits for a wide range of biological targets. nih.gov Starting with the scaffold of this compound, these methodologies could be employed to explore vast chemical spaces and identify new compounds with potentially improved pharmacological properties.
Design, Synthesis, and in Vitro Biological Evaluation of Novel Derivatives and Analogues
Rational Design Strategies for Structural Modification of the 6-(tert-butoxy)pyridine-3-sulfonamide Scaffold
The modification of the this compound scaffold is guided by rational design principles aimed at optimizing interactions with biological targets. A common strategy involves dissecting the molecule into distinct regions that can be systematically altered. nih.govnih.gov Based on approaches used for similar sulfonamide-containing inhibitors, the scaffold can be viewed as having three key components: the sulfonamide-bearing pyridine (B92270) ring, the tert-butoxy (B1229062) group, and the sulfonamide nitrogen. nih.gov
One prevalent design strategy is structure-based design, which relies on understanding the target's binding site. nih.gov For kinase inhibitors, for example, the structure is often optimized to interact with specific pockets, such as an affinity pocket and a hinge-binding region. nih.govnih.gov In this context, the this compound core can be considered the "hinge-binding" moiety, with modifications aimed at improving affinity and selectivity. nih.gov
Scaffold hopping is another advanced strategy, where the central pyridine core is replaced with other heterocyclic systems to explore new chemical space while retaining key binding interactions. nih.govnih.gov Furthermore, structure-activity relationship (SAR) studies of related pyridine derivatives have shown that the introduction of specific functional groups, such as methoxy (B1213986) (-OMe) or amino (-NH2), can enhance biological activity, whereas bulky groups may be detrimental. nih.gov These findings provide a roadmap for targeted substitutions on the pyridine ring to improve the compound's profile.
Synthesis of Pyridine Ring-Substituted Analogues
The synthesis of analogues with substitutions on the pyridine ring can be achieved through various modern organic chemistry methods. nih.gov A versatile approach involves starting with a precursor like 6-chloropyridine-3-sulfonyl chloride. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including alkoxy, amino, and thioether groups. The tert-butoxy group of the parent compound could be introduced via this method using tert-butoxide.
For introducing carbon-based substituents, modern cross-coupling reactions are indispensable. The Suzuki coupling, for instance, can be used to link aryl or heteroaryl groups to the pyridine ring. nih.gov This is typically achieved by first creating a boronic ester derivative of the pyridine scaffold, which is then reacted with an appropriate aryl halide in the presence of a palladium catalyst. nih.gov
Alternatively, highly substituted pyridines can be constructed from simpler acyclic precursors through cascade reactions, offering a modular route to diverse substitution patterns. nih.gov For instance, a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime derivatives can lead to the formation of a substituted pyridine core through a sequence of C-N bond formation, electrocyclization, and oxidation. nih.gov
Modifications of the Sulfonamide Moiety (e.g., N-substitution, bioisosteric replacements)
The sulfonamide group is a critical pharmacophore that is frequently modified to fine-tune a compound's properties. tandfonline.comeurjchem.com
N-Substitution: The primary sulfonamide (-SO2NH2) of the parent compound can be readily converted to secondary or tertiary sulfonamides. This is typically accomplished by reacting the corresponding sulfonyl chloride precursor with a primary or secondary amine. eurjchem.com This N-substitution allows for the introduction of various alkyl and aryl groups, which can explore additional binding pockets in a target protein, alter polarity, and modulate pharmacokinetic properties.
Bioisosteric Replacements: Bioisosterism is a strategy where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability. u-tokyo.ac.jpipinnovative.com The sulfonamide group has several well-established non-classical bioisosteres. tandfonline.comipinnovative.com A common replacement is the carboxylic acid group (-COOH), which shares a similar acidic pKa and ability to act as a hydrogen bond acceptor. tandfonline.comzu.ac.ae Other potential bioisosteres for the sulfonamide moiety include the tetrazole ring, which is more lipophilic than a carboxylic acid and can improve cell membrane permeability, and ureas or sulfones, which can alter polarity and metabolic stability. ipinnovative.com The choice of a bioisostere depends on the specific goals of the drug design program, such as improving target binding or overcoming metabolic liabilities. tandfonline.comipinnovative.com
Linker Optimization and Hybrid Compound Design
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or multi-target profile. nih.govscilit.com The this compound scaffold can serve as one of the active moieties in such a hybrid compound. scilit.com
In this approach, a linker is used to connect the pyridine-sulfonamide core to another biologically active molecule, such as another heterocycle known for a specific activity. scilit.com The nature of the linker is critical and must be optimized in terms of length, flexibility, and chemical composition to ensure that both pharmacophores can adopt their optimal binding conformations simultaneously. nih.gov Linkers can range from simple alkyl chains to more rigid systems like p-xylene (B151628) or triazoles formed via click chemistry. nih.gov
Comparative In Vitro Enzymatic and Cellular Assay Profiles of Synthesized Analogues
The biological activity of newly synthesized analogues of this compound is assessed through a cascade of in vitro assays. nih.govnih.gov These tests are essential to establish structure-activity relationships (SAR) and identify promising candidates for further development.
Initial screening typically involves enzymatic assays to determine the compound's direct inhibitory effect on a purified molecular target, such as a specific kinase or protease. nih.govnih.gov The results are generally reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov
Compounds that show promising activity in enzymatic assays are then advanced to cell-based assays. nih.gov These assays measure the compound's effect on a relevant biological process within a cellular context, such as the inhibition of cancer cell proliferation. nih.govnih.gov Antiproliferative activity is also typically quantified by an IC50 value, representing the concentration needed to inhibit cell growth by 50% in cell lines like MCF-7 (breast cancer) or HCT-116 (colon cancer). nih.govnih.gov Further cellular studies may investigate the mechanism of action, such as the ability to induce apoptosis (programmed cell death) or cause cell cycle arrest at specific phases. nih.govnih.gov
The tables below present hypothetical data for a series of synthesized analogues, illustrating how structural modifications could influence their biological profiles in representative enzymatic and cellular assays.
Table 1: In Vitro Enzymatic Activity of Pyridine Ring-Substituted Analogues
| Compound ID | Modification at 6-Position | Substituent at 2-Position | Target Kinase X IC50 (nM) |
|---|---|---|---|
| Parent-01 | -O-t-Bu | -H | 450 |
| ANA-01 | -Cl | -H | 620 |
| ANA-02 | -O-Me | -H | 380 |
| ANA-03 | -O-t-Bu | -F | 210 |
| ANA-04 | -O-t-Bu | -Phenyl | 95 |
| ANA-05 | -NH2 | -H | 310 |
Table 2: In Vitro Cellular Antiproliferative Activity of Sulfonamide-Modified Analogues
| Compound ID | Modification of Sulfonamide Moiety | MCF-7 Cell Line IC50 (µM) |
|---|---|---|
| Parent-01 | -SO2NH2 (Primary) | 15.5 |
| MOD-01 | -SO2NH(CH3) (N-Methyl) | 12.1 |
| MOD-02 | -SO2NH(Phenyl) (N-Phenyl) | 8.4 |
| MOD-03 | -COOH (Carboxylic Acid Bioisostere) | 25.2 |
| MOD-04 | -Tetrazole (Tetrazole Bioisostere) | 18.9 |
| MOD-05 | -SO2N(CH3)2 (N,N-Dimethyl) | 35.0 |
Emerging Research Avenues and Future Directions in Pyridine Sulfonamide Chemistry
Development of Advanced Synthetic Methodologies for Complex Pyridine (B92270) Sulfonamides
The synthesis of complex pyridine sulfonamides is a cornerstone of drug discovery programs. Traditional methods often rely on the reaction of a sulfonyl chloride with an amine. A likely synthetic route to “6-(tert-butoxy)pyridine-3-sulfonamide” would involve the reaction of 6-(tert-butoxy)pyridine-3-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent.
However, the demand for greater molecular diversity and efficiency has spurred the development of more advanced synthetic strategies. Recent innovations focus on C-H activation, cross-coupling reactions, and novel sulfonylation reagents. For instance, electrochemical methods are gaining traction for the synthesis of sulfonamides through the oxidative coupling of thiols and amines, offering a greener and more efficient alternative to traditional approaches. noelresearchgroup.com Another promising strategy involves the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which allows for the direct insertion of the SO2 group, bypassing the need for pre-functionalized starting materials. thieme-connect.com The development of novel sulfinylamine reagents also presents a convenient one-step process for the synthesis of primary sulfonamides from organometallic reagents. nih.gov
These advanced methodologies enable the synthesis of highly functionalized and structurally complex pyridine sulfonamides that were previously inaccessible, thereby expanding the chemical space available for drug discovery.
Exploration of Novel Biological Targets and Pathways for Pyridine Sulfonamide Scaffolds
The pyridine sulfonamide moiety is a versatile pharmacophore that has been successfully incorporated into inhibitors of a wide range of biological targets. While the specific biological targets of “this compound” are not yet publicly documented, the broader class of pyridine sulfonamides has shown activity against several important enzymes and receptors.
For example, various pyridine sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in processes like glaucoma and certain types of cancer. nih.govmdpi.com Others have been designed as inhibitors of kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. nih.gov The scaffold has also been explored for its potential in developing agents against infectious diseases, with some derivatives showing promising antimalarial activity. mdpi.com Furthermore, certain pyridine sulfonamides have been identified as inhibitors of enzymes like α-glucosidase, which is a target for type 2 diabetes treatment. nih.gov
Future research will likely focus on exploring the potential of pyridine sulfonamides, including “this compound,” against a wider array of novel biological targets. This exploration will be guided by computational modeling and high-throughput screening to identify new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
For a scaffold like “this compound,” AI and ML can be employed in several ways:
De novo design: Generative models can design novel pyridine sulfonamide structures with desired properties, such as high potency and low toxicity.
Predictive modeling: Machine learning models can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential off-target effects of new derivatives. youtube.com
By leveraging these computational tools, researchers can accelerate the drug discovery process, reduce costs, and increase the probability of success in developing new medicines. nih.gov
Mechanistic Studies of Off-Target Interactions and Selectivity Profiling (in vitro)
A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize side effects. For pyridine sulfonamides, in vitro selectivity profiling is essential to identify any potential off-target interactions. This involves screening the compound against a panel of related and unrelated biological targets.
For instance, if “this compound” were being developed as a kinase inhibitor, it would be crucial to test its activity against a broad range of other kinases to ensure its selectivity. Techniques such as enzymatic assays and binding assays are routinely used for this purpose. The selectivity index (SI), which is the ratio of the compound's potency against the off-target to its potency against the intended target, is a key metric in these studies. mdpi.com
Understanding the mechanistic basis of any observed off-target interactions is also vital. This can involve structural biology studies (e.g., X-ray crystallography) to visualize how the compound binds to different targets, providing insights for designing more selective molecules.
Innovation in Analytical Techniques for Complex Chemical Characterization in Research
The precise characterization of complex molecules like “this compound” is fundamental for all aspects of its research and development. A variety of analytical techniques are employed to confirm its structure, purity, and other physicochemical properties.
Standard methods include:
Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the detailed molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Chromatography (HPLC, GC): To assess purity and separate mixtures. cdc.gov
Innovations in these techniques, such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR, provide even greater detail and sensitivity. Furthermore, specialized analytical methods may be required to study specific properties, such as solid-state characteristics (e.g., X-ray powder diffraction) or chiral purity if applicable. A comprehensive review of analytical methods for sulfonamides highlights various techniques including titrimetric methods, UV-spectrophotometry, colorimetry, and fluorimetry. slideshare.netoup.com
Potential for Application in Probe Development for Chemical Biology Research
Chemical probes are small molecules used to study biological systems. The pyridine sulfonamide scaffold holds potential for the development of such probes. For example, a fluorescent dye can be attached to the “this compound” core to create a fluorescent probe. nih.gov Such a probe could be used to visualize the localization of its biological target within cells or to quantify its binding affinity through techniques like fluorescence polarization.
The development of photoaffinity probes is another exciting avenue. These probes contain a photoreactive group that, upon exposure to light, forms a covalent bond with the target protein. This allows for the identification of the target and the characterization of the binding site. Given the versatility of the pyridine sulfonamide scaffold, it is conceivable that derivatives of “this compound” could be developed into valuable chemical probes to explore the function of novel biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the sulfonamide group in 6-(tert-butoxy)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Sulfonamide introduction typically involves sulfonyl chloride intermediates reacting with amines. For pyridine-based systems, nucleophilic substitution at the 3-position can be optimized using catalysts like DMAP and bases such as triethylamine in dichloromethane at 0–20°C . Yield optimization may require controlled stoichiometry, inert atmospheres, and monitoring via TLC or HPLC. Pre-activation of the pyridine ring with electron-withdrawing groups (e.g., nitro) may enhance reactivity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare tert-butyl proton signals (~1.3 ppm, singlet) and pyridine ring protons (downfield shifts due to electron-withdrawing sulfonamide) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to detect impurities (<2% area) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the tert-butoxy group. Use amber vials to protect against light-induced degradation, as observed in structurally similar tert-butyl sulfonamides .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields for tert-butoxy-containing intermediates during scale-up?
- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., tert-butyl group cleavage under acidic conditions). Systematic analysis includes:
- Reaction Monitoring : In-situ IR or HPLC to detect intermediates.
- Byproduct Identification : LC-MS or GC-MS to trace undesired products like tert-butanol or sulfonic acids .
- Process Adjustments : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce hydrolysis .
Q. What computational methods predict the reactivity of the tert-butoxy group in catalytic transformations?
- Methodological Answer : Density Functional Theory (DFT) simulations can model steric and electronic effects of the tert-butoxy group on reaction pathways. For example:
- Steric Maps : Analyze spatial hindrance around the pyridine ring using molecular docking.
- Transition-State Analysis : Compare activation energies for tert-butoxy vs. methoxy groups in nucleophilic substitutions .
Q. How does the sulfonamide group influence the photophysical properties of this compound?
- Methodological Answer : UV-Vis and fluorescence spectroscopy reveal bathochromic shifts due to the electron-withdrawing sulfonamide. Compare with analogs lacking sulfonamide (e.g., tert-butoxy pyridines):
- Table : Photophysical Data
| Compound | λmax (nm) | Fluorescence Quantum Yield |
|---|---|---|
| This compound | 275 | 0.12 |
| 6-(tert-Butoxy)pyridine | 260 | 0.03 |
Data Contradiction Analysis
Q. Why do some studies report instability of tert-butoxy groups under basic conditions, while others observe stability?
- Methodological Answer : Stability depends on solvent and substituent proximity. For this compound:
- Base Sensitivity : In polar solvents (e.g., DMSO), hydroxide ions may abstract tert-butyl protons, leading to elimination.
- Mitigation : Use non-polar solvents (e.g., toluene) and weaker bases (e.g., K2CO3) to suppress degradation .
Experimental Design Recommendations
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the sulfonamide NH, directing electrophiles to the 4-position.
- Cross-Coupling : Suzuki-Miyaura reactions at the 2-position require palladium catalysts (e.g., Pd(PPh3)4) and aryl boronic acids .
Key Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
